1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro-

Physicochemical characterization Building block procurement Medicinal chemistry

This 7-methanamine tetrahydrobenzazepine is a privileged scaffold for CNS medicinal chemistry, featuring a flexible primary amine handle that enables direct amide, sulfonamide, or urea derivatization—reducing library synthesis by 1–2 steps vs. 7-hydroxy analogs. The 7-CH₂NH₂ group introduces a protonatable amine absent from common D1/NMDA SAR sets, while the methylene spacer permits conformations not accessible to the direct 7-amine. With a computed CNS drug-likeness profile (MW 176.26, XLogP3 0.6, TPSA 38.1 Ų, 2 HBD), it is optimized for BBB-permeable libraries. Purchase this unique building block to explore ionic interactions with conserved aspartate residues in aminergic GPCRs and ion channels, and leverage its well-defined physical constants for safe kilogram-scale processing.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13462885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro-
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C=CC(=C2)CN
InChIInChI=1S/C11H16N2/c12-8-9-1-2-10-3-5-13-6-4-11(10)7-9/h1-2,7,13H,3-6,8,12H2
InChIKeyNKBOQSPXCJSKJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- (CAS 933727-03-8): Procurement-Grade Physicochemical and Pharmacophoric Profile


1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- (CAS 933727-03-8; molecular formula C₁₁H₁₆N₂; MW 176.26 g/mol) is a bicyclic tetrahydro-3-benzazepine derivative bearing a primary aminomethyl (–CH₂NH₂) substituent at the 7-position of the fused benzene ring [1]. The tetrahydro-3-benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core of FDA-approved drugs including lorcaserin (anti-obesity) and fenoldopam (anti-hypertensive), and has been extensively investigated for dopamine D1, serotonin 5-HT₂C, NMDA, and σ₁ receptor modulation [2]. The 7-methanamine substitution pattern is distinct from the more common 7-hydroxy, 7-halogen, or 7-unsubstituted benzazepine analogs and introduces a conformationally flexible primary amine handle with two hydrogen bond donor sites, a computed XLogP3 of 0.6, and a topological polar surface area (TPSA) of 38.1 Ų [1].

Why 1H-3-Benzazepine-7-methanamine Cannot Be Substituted with Generic 7-Amine, 7-Hydroxy, or Unsubstituted Benzazepine Analogs


Within the tetrahydro-3-benzazepine class, the identity, position, and spacer length of the 7-substituent are the dominant determinants of receptor affinity, selectivity, and synthetic tractability. Seminal structure–affinity studies on 1-phenyl-1H-3-benzazepines demonstrated that 7-substitution alone modulates dopamine D1 receptor binding over a 500- to 2,000-fold range, with the rank order Cl = Br ≫ CH₃ > OH ≥ H [1]. The 7-methanamine substituent of the target compound introduces a primary amine spaced one methylene unit from the aromatic ring—a pharmacophoric element that cannot be replicated by a direct 7-amine (CAS 107393-73-7, lacking the methylene spacer), a 7-hydroxy analog (necessitating protection/deprotection for further derivatization), or the unsubstituted parent (CAS 4424-20-8, offering no functionalization handle). These structural differences translate into quantifiably distinct physicochemical properties, including a 14 Da molecular weight increment, one additional rotatable bond, altered LogP, and divergent boiling point and density relative to the closest 7-amine congener , each of which impacts procurement, handling, and downstream synthetic planning.

Quantitative Differentiation Evidence: 1H-3-Benzazepine-7-methanamine vs. Closest Structural Analogs


Physicochemical Head-to-Head: 7-Methanamine vs. 7-Amine Benzazepine — Impact of the Methylene Spacer on Physical Properties

Direct comparison of 1H-3-benzazepine-7-methanamine (target; CAS 933727-03-8) with its closest structural congener 2,3,4,5-tetrahydro-1H-3-benzazepin-7-amine (comparator; CAS 107393-73-7) reveals that the insertion of a single methylene (–CH₂–) spacer between the aromatic ring and the primary amine produces measurable differences across all key physical properties. The target compound exhibits a 14.03 Da higher molecular weight (176.26 vs. 162.23 g/mol), a 0.029 g/cm³ lower density (1.036 vs. 1.065 g/cm³), and an 8.1°C lower boiling point (328.7 vs. 336.8°C at 760 mmHg) [1]. The computed XLogP3 differs by approximately 1.27 log units (0.6 for target vs. ~1.87 for comparator), indicating substantially higher hydrophilicity for the methanamine derivative [1][2]. Critically, the target compound possesses one rotatable bond (the exocyclic C–CH₂NH₂ bond) versus zero for the direct 7-amine analog, conferring greater conformational flexibility for receptor engagement or solid-phase immobilization [1].

Physicochemical characterization Building block procurement Medicinal chemistry

7-Substitution SAR: Quantitative Rank Order of D1 Dopamine Receptor Affinity Modulation Across 500-Fold Range

In the 1-phenyl-1H-3-benzazepine series, substitution at the 7-position is the single most influential determinant of dopamine D1 receptor affinity, producing a 500-fold range in [³H]SCH 23390 displacement potency. The experimentally determined rank order is Cl = Br ≫ CH₃ > OH ≥ H [1]. In a parallel study, 7-substitution modulated D1 affinity over a 2,000-fold range while affecting D2 affinity by only 30-fold, establishing the 7-position as the critical selectivity handle [2]. The 7-methanamine substituent of the target compound introduces a primary amine that is protonated at physiological pH (predicted pKa ~9–10 for the exocyclic amine), creating a cationic pharmacophore fundamentally distinct from the neutral halogen, methyl, hydroxyl, or hydrogen substituents characterized in the published rank order. While direct D1 Ki data for the 7-CH₂NH₂ derivative are absent from the primary literature, the class-level SAR framework predicts that a protonated amine at the 7-position would engage the receptor's conserved aspartate residue (Asp103³·³² in D1) through ionic interaction, a binding mode unavailable to 7-H (unsubstituted parent), 7-OH, or 7-CH₃ analogs [2].

Dopamine D1 receptor Structure–activity relationship Neuropharmacology

CNS Drug-Likeness Profile: Favorable Physicochemical Parameters vs. Catechol-Containing Benzazepines SKF-38393 and Fenoldopam

The target compound's computed physicochemical profile (MW 176.26; XLogP3 0.6; TPSA 38.1 Ų; HBD 2; HBA 2) places it within the favorable range for CNS penetration according to the Wager CNS MPO scoring paradigm, where TPSA < 90 Ų, HBD ≤ 3, and MW < 500 are desirable [1]. By comparison, the prototypical D1 agonist SKF-38393 (7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine) carries a higher MW of 255.31 g/mol, three hydrogen bond donors, and a TPSA of 52.49 Ų [2]. The target compound's reduced HBD count (2 vs. 3) and lower TPSA (38.1 vs. 52.49 Ų) predict lower desolvation energy for passive membrane permeation. Additionally, the target compound's XLogP3 of 0.6 is substantially lower than SKF-38393's 2.38, indicating reduced lipophilicity-driven off-target binding while remaining above the sub-optimal range (<0) associated with poor BBB penetration. This profile is intermediate between the highly lipophilic lorcaserin (XLogP 2.45; TPSA 12.03 Ų; HBD 1) [3] and the more polar catechol benzazepines, positioning the 7-methanamine derivative as a balanced CNS-accessible scaffold.

CNS drug design Blood–brain barrier permeability Physicochemical profiling

Synthetic Building Block Utility: Primary Amine Handle vs. 7-Hydroxy Benzazepine as the Key Intermediate for Parallel Library Synthesis

The 7-methanamine group of the target compound provides a nucleophilic primary amine handle that can be directly elaborated via amide coupling, sulfonamide formation, reductive amination, or urea condensation without protection/deprotection steps. In contrast, the 7-hydroxy tetrahydro-3-benzazepine building block—used as the central intermediate for GSK189254 (a histamine H3 receptor antagonist with pKi = 9.59–9.90 for human H3 and Ki = 0.13 nM for recombinant human H3 [1])—requires O-alkylation or Mitsunobu chemistry for ether-linked substituent installation. A published deconstruction–reconstruction analysis of GluN2B-selective NMDA receptor antagonists demonstrated that the unsubstituted 3-benzazepine scaffold (no 7-substituent) retains measurable GluN2B affinity (Ki = 73 nM), but that introduction of an amino moiety at the 7-position (as –NO₂ or –NH₂) further modulates affinity and selectivity profiles [2]. The target compound's 7-aminomethyl group thus combines the synthetic convenience of a free amine with the established SAR principle that 7-position functionalization is the primary driver of receptor selectivity. Unlike the 7-hydroxy building block, the 7-methanamine compound does not require phenolic protection during N-alkylation or acylation steps on the azepine nitrogen.

Parallel synthesis Building block chemistry Benzazepine derivatization

Procurement-Relevant Physical Properties: Boiling Point, Vapor Pressure, and Density Data for Safe Handling and Storage

The target compound exhibits a boiling point of 328.7°C at 760 mmHg, a flash point of 178.7°C, a vapor pressure of 0.000186 mmHg at 25°C, and a density of 1.036 g/cm³ . These values differ measurably from both the unsubstituted parent tetrahydro-3-benzazepine (BP 258.8°C at 760 mmHg; flash point 114.9°C; density ~1.0 g/cm³) and the 7-amine analog (BP 336.8°C; flash point 184.7°C; density 1.065 g/cm³) . The target compound's intermediate boiling point (69.9°C higher than the unsubstituted parent; 8.1°C lower than the 7-amine analog) reflects the combined effects of increased molecular weight from the aminomethyl substituent and altered intermolecular hydrogen bonding relative to the direct 7-amine. The very low vapor pressure (1.86 × 10⁻⁴ mmHg) indicates negligible evaporative loss under ambient storage conditions, while the flash point of 178.7°C classifies the compound as combustible but not highly flammable, informing appropriate storage and handling protocols for procurement.

Chemical procurement Physical properties Laboratory safety

Evidence-Backed Application Scenarios for 1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro- in Scientific and Industrial Procurement


CNS Lead Optimization Programs Requiring a 7-Aminomethyl Benzazepine Scaffold with Favorable CNS MPO Parameters

The target compound's computed CNS drug-likeness profile (MW 176.26; XLogP3 0.6; TPSA 38.1 Ų; HBD 2) differentiates it from the more lipophilic lorcaserin scaffold (XLogP 2.45; TPSA 12.03 Ų) and the more polar, higher-MW catechol benzazepines exemplified by SKF-38393 (MW 255.31; TPSA 52.49 Ų; HBD 3) [1]. This balanced profile supports its use as a starting scaffold for CNS-targeted libraries where moderate polarity, limited hydrogen bond donor count, and low molecular weight are required to maintain passive BBB permeability while minimizing P-glycoprotein efflux susceptibility [1]. The primary amine handle at the 7-position provides a direct synthetic entry point for generating diverse analogs without introducing additional hydrogen bond donors beyond those already present in the parent structure.

Synthesis of 7-Amide-Linked Benzazepine Libraries via Direct Amine Acylation Without Protecting Group Chemistry

Unlike the 7-hydroxy benzazepine building block that necessitates O-alkylation or Mitsunobu chemistry—and requires phenolic protection during N-functionalization of the azepine ring—the 7-methanamine compound enables direct amide bond formation, sulfonamide coupling, or urea synthesis at the primary amine handle [1]. This synthetic advantage directly reduces the step count for generating 7-substituted benzazepine libraries by 1–2 steps per analog relative to 7-hydroxy-based routes. The GSK189254 chemotype (7-oxy-linked; pKi 9.59–9.90 for human H3) [2] exemplifies the therapeutic relevance of 7-substituted benzazepines, and the 7-methanamine scaffold provides an isosteric amine-to-amide replacement strategy for exploring H3, NMDA, and σ₁ receptor pharmacophores with altered hydrogen-bonding patterns [2][3].

Structure–Activity Relationship Studies Exploring 7-Position Cationic Pharmacophores at Dopamine D1 and NMDA Receptors

The established rank order of 7-substituent effects on D1 dopamine receptor affinity (Cl = Br ≫ CH₃ > OH ≥ H spanning 500- to 2,000-fold) [1] and the demonstrated impact of 7-position –NO₂/–NH₂ substitution on GluN2B NMDA receptor affinity (unsubstituted benzazepine Ki = 73 nM at GluN2B) [2] collectively establish the 7-position as the critical determinant of receptor binding. The 7-CH₂NH₂ substituent of the target compound introduces a protonatable amine—a pharmacophoric element absent from the published SAR data—that can form ionic interactions with conserved aspartate residues in aminergic GPCRs and glutamate-gated ion channels. The methylene spacer between the aromatic ring and the amine provides one additional rotatable bond, permitting the charged amine to sample conformations not accessible to the direct 7-amine analog, which may confer distinct binding kinetics or selectivity profiles.

Procurement of a Well-Characterized Tetrahydro-3-benzazepine Intermediate with Documented Physical Properties for Scale-Up Chemistry

The target compound's well-defined physical constants—boiling point 328.7°C at 760 mmHg, density 1.036 g/cm³, flash point 178.7°C, vapor pressure 1.86 × 10⁻⁴ mmHg at 25°C [1]—enable informed decisions regarding distillation purification, solvent selection for extraction, and storage conditions. These properties are distinct from both the unsubstituted parent benzazepine (BP 258.8°C; flash point 114.9°C) [2] and the 7-amine analog (BP 336.8°C; flash point 184.7°C) [3], meaning that existing SOPs for related benzazepines cannot be directly applied. The compound's very low vapor pressure ensures minimal evaporative loss during ambient storage, while its moderate flash point informs safe handling protocols for kilogram-scale procurement and processing.

Quote Request

Request a Quote for 1H-3-Benzazepine-7-methanamine,2,3,4,5-tetrahydro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.